MFCD06642311
Description
However, based on guidelines for reporting chemical properties (, A.3.4), its characterization would typically include structural formula, physical/chemical properties (e.g., solubility, molecular weight), and pharmacological or industrial applications. For example, compounds with analogous MDL numbers in the evidence (e.g., MFCD13195646, MFCD10697534) are boronic acid derivatives or heterocyclic amines, suggesting MFCD06642311 may belong to a similar class . Such compounds are often used in pharmaceutical synthesis or catalysis, though specific data on this compound’s applications is unavailable in the provided sources.
Properties
IUPAC Name |
2-(naphthalen-1-ylamino)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3OS/c24-23(25,26)17-8-3-5-15(11-17)12-18-13-28-22(31-18)29-21(30)14-27-20-10-4-7-16-6-1-2-9-19(16)20/h1-11,13,27H,12,14H2,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZGXYQLEUHZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of MFCD06642311 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
MFCD06642311 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally include controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
MFCD06642311 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and material science.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of MFCD06642311 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison is based on structurally or functionally related compounds from the evidence, adhering to methodologies outlined in studies on compound analysis ().
Table 1: Key Properties of MFCD06642311 and Similar Compounds
Structural and Functional Comparisons
CAS 1046861-20-4 (Boronic Acid Derivative) Structural Similarity: Contains a boronic acid group, which is critical in Suzuki-Miyaura cross-coupling reactions. Compared to hypothetical this compound, its bromo-chloro substitution may reduce solubility but enhance stability in organic solvents . Functional Contrast: Lower molecular weight (235.27 vs.
CAS 1761-61-1 (Brominated Aromatic Acid) Synthetic Efficiency: Uses a recyclable A-FGO catalyst, aligning with green chemistry principles. This contrasts with palladium-dependent methods for CAS 1046861-20-4, which may incur higher costs . Toxicity: The H302 warning (oral toxicity) limits its pharmaceutical use compared to non-toxic analogs like CAS 905306-69-6 .
Synthetic Yield: Achieves 69% yield via HATU-mediated coupling, outperforming the 30% yield of alternative methods for similar compounds .
Research Findings and Implications
- Molecular Weight Effects : Lower molecular weight compounds (e.g., CAS 905306-69-6) exhibit enhanced solubility and bioavailability, critical for drug delivery .
- Synthetic Optimization : Green catalysts (e.g., A-FGO in CAS 1761-61-1) improve sustainability, though transition-metal catalysts remain prevalent for complex couplings .
- Safety Profiles : Compounds without CYP inhibition or acute toxicity (e.g., CAS 1046861-20-4) are preferable for long-term therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
